4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
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Overview
Description
4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a thiophene ring, and a butanoic acid group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the sulfonyl group, and the coupling with the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
- 4-{[2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
Uniqueness
Compared to similar compounds, 4-{[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is unique due to the presence of the propane-1-sulfonyl group, which may confer different chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-oxo-5-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-2-10-30(27,28)23-8-7-15-5-6-18(11-17(15)14-23)22-20(24)12-16(13-21(25)26)19-4-3-9-29-19/h3-6,9,11,16H,2,7-8,10,12-14H2,1H3,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEKJYCGUDIWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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